Cas no 2000236-32-6 (2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol)
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- 2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
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- Inchi: 1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(15)9(13)14-6-7/h5-6,15H,1-4H3
- InChI Key: ZLDYGLVRTCDNEQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C([H])=C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)C([H])=N1)O[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 284
- Topological Polar Surface Area: 51.6
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM213042-100mg |
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
2000236-32-6 | 97% | 100mg |
$180 | 2021-08-04 | |
| Chemenu | CM213042-250mg |
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
2000236-32-6 | 97% | 250mg |
$288 | 2021-08-04 | |
| Chemenu | CM213042-1g |
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
2000236-32-6 | 97% | 1g |
$720 | 2021-08-04 | |
| Alichem | A029196916-1g |
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
2000236-32-6 | 97% | 1g |
$743.49 | 2023-09-02 | |
| Chemenu | CM213042-1g |
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
2000236-32-6 | 97% | 1g |
$757 | 2022-09-01 |
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Introduction to 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (CAS No. 2000236-32-6)
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its versatile structural features and potential applications. This compound, identified by its CAS number 2000236-32-6, represents a convergence of boronic acid functionality and pyridine-based scaffolds, making it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol incorporates a chloro-substituted pyridine ring linked to a sterically hindered boronic ester via an ether linkage. This configuration not only enhances the compound's stability under various reaction conditions but also facilitates its participation in cross-coupling reactions, which are pivotal in modern drug synthesis. The presence of the tetramethyl-substituted dioxaborolane moiety further underscores its utility as a building block in organic synthesis.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of boronic acid derivatives due to their broad-spectrum biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them promising candidates for drug development. The pyridin-3-ol moiety in this compound contributes to its potential as a pharmacophore, offering opportunities for designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is its applicability in Suzuki-Miyaura cross-coupling reactions. These reactions are cornerstone techniques in synthetic organic chemistry that enable the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides. The tetramethyl-substituted dioxaborolane group provides an excellent handle for these transformations while minimizing unwanted side reactions due to its steric bulk.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Pyridine derivatives are particularly prevalent in approved drugs due to their favorable pharmacokinetic properties and biological activity. The incorporation of a chloro group at the 2-position of the pyridine ring in this compound enhances its reactivity and modulates its electronic properties, making it an attractive scaffold for further derivatization.
The dioxaborolane functionality is also noteworthy for its role in transition-metal-catalyzed reactions. These reactions are essential for constructing complex molecular architectures efficiently. The stability provided by the tetramethyl-substitution ensures that the boronic ester remains intact during harsh reaction conditions, thereby enabling high-yield transformations. This characteristic makes 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol a preferred choice for researchers aiming to develop intricate molecular structures.
Current research trends indicate that this compound could be instrumental in developing novel antiviral and anticancer agents. The pyridine ring is frequently found in drugs targeting these diseases due to its ability to interact with biological macromolecules such as proteins and nucleic acids. Additionally, the chloro group can serve as a site for further functionalization via nucleophilic substitution or metal-catalyzed coupling reactions.
The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol involves multi-step processes that require careful optimization to ensure high yields and purity. Key steps typically include halogenation of a pyridine precursor followed by protection-deprotection strategies to introduce the boronic ester moiety. The use of palladium catalysts in cross-coupling reactions is often employed to facilitate the formation of new carbon-carbon bonds efficiently.
The versatility of this compound extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. For instance, boronic acid derivatives have been explored as chiral auxiliaries and ligands in asymmetric synthesis. The unique structural features of 2-Chloro-5-(4,4,
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